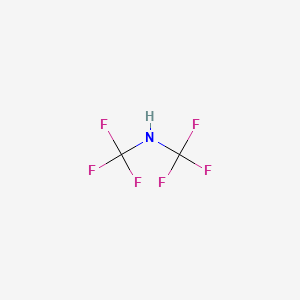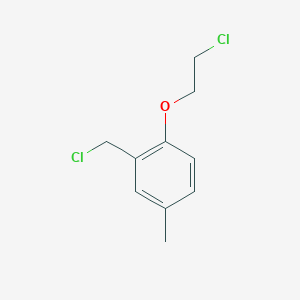
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 2-chloroethoxy group, a chloromethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene typically involves the reaction of 4-methylphenol with 2-chloroethanol in the presence of a base, followed by chloromethylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chloromethylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethoxy)-2-methoxyethane
- 2-(2-Methoxyethoxy)ethyl chloride
- 3-(4-Chlorophenyl)-1H-pyrazol-4-amine
Uniqueness
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
5409-80-3 |
|---|---|
Formule moléculaire |
C10H12Cl2O |
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-2-(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
WOPWBSQWQNEPHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
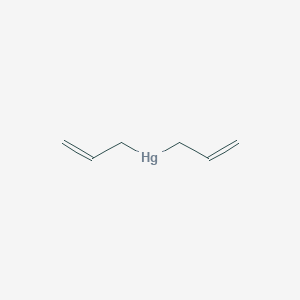
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
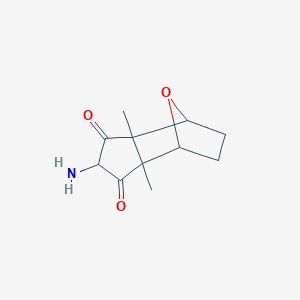
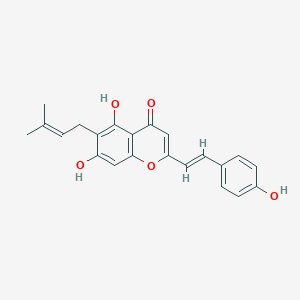
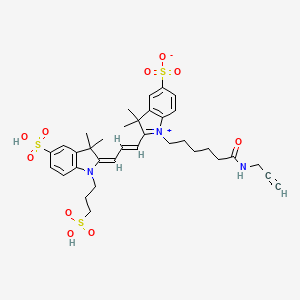
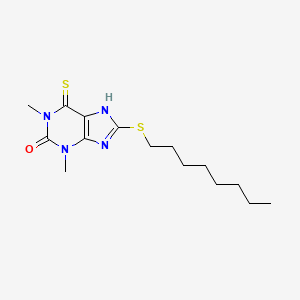

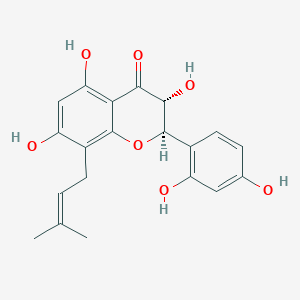
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
